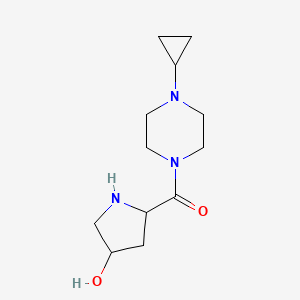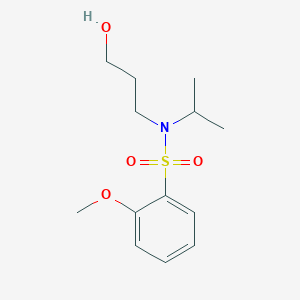![molecular formula C13H16N2O3 B7559704 N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide, also known as PHCCC, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. This compound belongs to the class of positive allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4), which is a promising target for the treatment of various neurological disorders such as Parkinson's disease, anxiety, and depression.
Mechanism of Action
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the activity of this receptor by binding to a site other than the receptor's active site. This leads to an increase in the receptor's affinity for its endogenous ligand, glutamate, and an enhancement of its downstream signaling pathways. The activation of mGluR4 has been shown to reduce the release of glutamate and dopamine, which are neurotransmitters involved in various neurological disorders.
Biochemical and Physiological Effects:
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to enhance the activity of mGluR4, which leads to a reduction in glutamate and dopamine release. This, in turn, leads to a decrease in motor symptoms in animal models of Parkinson's disease and a reduction in anxiety-like behavior in mice. Moreover, N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide has been shown to have antidepressant-like effects in rats.
Advantages and Limitations for Lab Experiments
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a selective and potent positive allosteric modulator of mGluR4, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations is that it has poor solubility in water, which makes it difficult to administer in vivo. Moreover, its pharmacokinetic properties have not been fully characterized, which makes it challenging to determine the appropriate dosage and administration route.
Future Directions
There are several future directions for the research on N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide. One of the directions is to investigate its potential therapeutic applications in other neurological disorders such as Huntington's disease and schizophrenia. Moreover, further studies are needed to determine the optimal dosage and administration route of N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide. Additionally, the development of more potent and selective positive allosteric modulators of mGluR4 could lead to the discovery of novel therapeutic agents for the treatment of neurological disorders.
Synthesis Methods
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide can be synthesized by a multistep process starting from commercially available starting materials. The first step involves the reaction between 2-bromoethylbenzene and 2-(2-oxopyrrolidin-1-yl)benzoic acid to yield 2-(2-(2-bromoethyl)phenyl)-5-oxopyrrolidine-2-carboxylic acid. This intermediate is then converted into N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide by reacting it with hydroxylamine hydrochloride and sodium triacetoxyborohydride.
Scientific Research Applications
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to enhance the activity of mGluR4, which is involved in the regulation of neurotransmitter release and synaptic plasticity. N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide has been found to improve motor function in animal models of Parkinson's disease and reduce anxiety-like behavior in mice. Moreover, it has been shown to have antidepressant-like effects in rats.
properties
IUPAC Name |
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)9-4-2-3-5-10(9)15-13(18)11-6-7-12(17)14-11/h2-5,8,11,16H,6-7H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHZYFLRGQDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)C2CCC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)

![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)




![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
